molecular formula C10H12BrClN2O B4763422 N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide

N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide

Cat. No. B4763422
M. Wt: 291.57 g/mol
InChI Key: WCLDOABWKOMSPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide, also known as BCDMG, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCDMG is a member of the glycine receptor agonist family, and its unique chemical structure has led to a variety of potential applications in the fields of neuroscience, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide involves its interaction with glycine receptors in the central nervous system. Glycine receptors are ion channels that are activated by the neurotransmitter glycine, and they play a critical role in regulating neuronal excitability. N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide acts as an agonist for glycine receptors, enhancing their activity and leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide are complex and multifaceted. N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide has been shown to enhance the activity of glycine receptors, leading to increased inhibition of neuronal activity. This increased inhibition can have a variety of downstream effects, including changes in neurotransmitter release, changes in neuronal excitability, and alterations in synaptic plasticity.

Advantages and Limitations for Lab Experiments

N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide has a number of advantages and limitations for use in laboratory experiments. One of the primary advantages of N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide is its ability to enhance the activity of glycine receptors, which are critical for regulating the activity of inhibitory neurons in the central nervous system. Additionally, N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide has been shown to have relatively low toxicity and to be well-tolerated in animal models.
However, there are also limitations to the use of N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide in laboratory experiments. One of the primary limitations is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time. Additionally, the effects of N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide can be highly dependent on the specific experimental conditions, including the concentration of the compound, the type of cell or tissue being studied, and the presence of other compounds or drugs.

Future Directions

There are a number of potential future directions for research on N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide. One area of interest is the development of more selective agonists for glycine receptors, which could have greater therapeutic potential and fewer side effects than N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide. Additionally, there is interest in exploring the potential use of N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide in combination with other drugs or therapies, such as cognitive behavioral therapy or other pharmacological interventions.
Another potential area of research is the use of N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide in the study of neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease. N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide has been shown to have potential neuroprotective effects, and it may be useful in the development of new treatments for these and other disorders.
Conclusion
In conclusion, N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide, or N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide, is a chemical compound with a variety of potential applications in scientific research. N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide enhances the activity of glycine receptors, leading to increased inhibition of neuronal activity and potential therapeutic applications in the treatment of anxiety, depression, and chronic pain. While there are limitations to the use of N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide in laboratory experiments, there are also a number of potential future directions for research on this compound.

Scientific Research Applications

N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide has been used in a variety of scientific research applications, including studies of glycine receptor function, neurotransmitter release, and neuronal excitability. N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide has been shown to enhance the activity of glycine receptors, which are important for regulating the activity of inhibitory neurons in the central nervous system. This enhancement of glycine receptor activity has been linked to a variety of potential therapeutic applications, including the treatment of anxiety, depression, and chronic pain.

properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-2-(dimethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O/c1-14(2)6-10(15)13-9-4-3-7(11)5-8(9)12/h3-5H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLDOABWKOMSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-chlorophenyl)-2-(dimethylamino)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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